2-(Ethylamino)benzonitrile
Overview
Description
2-(Ethylamino)benzonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of benzonitrile, where an ethylamino group is substituted at the second position of the benzene ring.
Synthetic Routes and Reaction Conditions:
Amination of Benzonitrile: One common method involves the reaction of benzonitrile with ethylamine under controlled conditions. This reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation.
Green Synthesis: An alternative green synthesis method involves the use of ionic liquids as recycling agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale amination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethylaminobenzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Ethylaminobenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar compounds have been shown to target the cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that the suppression of the cox enzymes is a common mechanism of action for similar compounds . COX enzymes are crucial for converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes can affect various biochemical pathways, including the synthesis of prostaglandins, which play a key role in inflammation, pain, and fever responses .
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, with some showing high inhibition values for cox-1 and excellent cox-2 si values .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of other chemicals, temperature, pH, and light exposure can affect a compound’s stability and activity. According to the safety data sheet for 2-(Ethylamino)benzonitrile, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to prevent the chemical from entering drains and to avoid discharging it into the environment .
Biochemical Analysis
Biochemical Properties
2-(Ethylamino)benzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can bind to specific proteins, altering their conformation and activity. The nature of these interactions is typically non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional modulator. These interactions often involve specific binding motifs and regulatory elements within the genome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation . At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects are often dose-dependent, with a threshold beyond which the compound becomes harmful. Understanding these dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These pathways include oxidation and reduction reactions, leading to the formation of various metabolites. The compound can also interact with cofactors such as NADPH, which are essential for its metabolic transformation. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, facilitating its movement across cellular membranes . Additionally, the compound can bind to specific binding proteins, affecting its localization and accumulation within different cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects
Scientific Research Applications
2-(Ethylamino)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the ethylamino group.
2-(Methylamino)benzonitrile: Similar structure but with a methylamino group instead of an ethylamino group.
2-(Dimethylamino)benzonitrile: Contains a dimethylamino group at the second position.
Uniqueness: 2-(Ethylamino)benzonitrile is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(ethylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDSJXCGIKEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554481 | |
Record name | 2-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30091-24-8 | |
Record name | 2-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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